molecular formula C9H9N3O2 B3005309 N-(Cyanomethyl)-1-methyl-6-oxopyridine-3-carboxamide CAS No. 2248751-03-1

N-(Cyanomethyl)-1-methyl-6-oxopyridine-3-carboxamide

Cat. No.: B3005309
CAS No.: 2248751-03-1
M. Wt: 191.19
InChI Key: UXYSTDGPFOGRKS-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-1-methyl-6-oxopyridine-3-carboxamide: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom, a methyl group at the first position, and a carboxamide group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-1-methyl-6-oxopyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 1-methyl-6-oxopyridine-3-carboxylic acid with cyanomethylating agents under suitable conditions. For instance, the reaction with cyanomethyl halides in the presence of a base can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as acetonitrile or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-1-methyl-6-oxopyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

N-(Cyanomethyl)-1-methyl-6-oxopyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-1-methyl-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-(Cyanomethyl)-2-chloroisonicotinamide
  • N-(Cyanomethyl)-1-phenylisoquinolinium
  • N-(Cyanomethyl)-1-methyl-6,7-dimethoxyisoquinolinium

Comparison: N-(Cyanomethyl)-1-methyl-6-oxopyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

N-(cyanomethyl)-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-6-7(2-3-8(12)13)9(14)11-5-4-10/h2-3,6H,5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYSTDGPFOGRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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